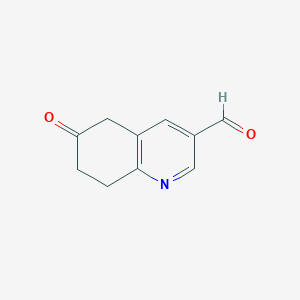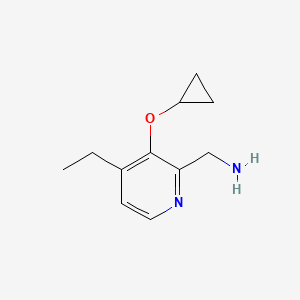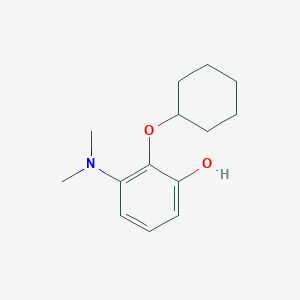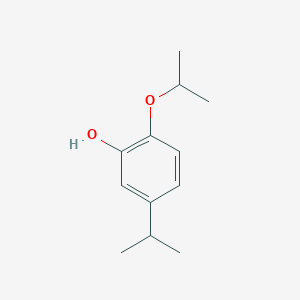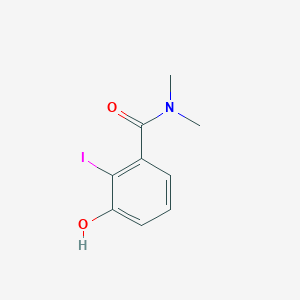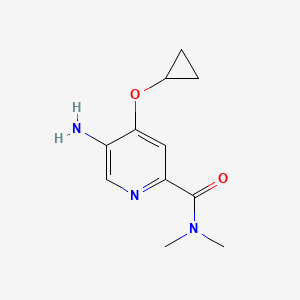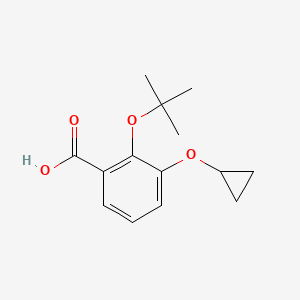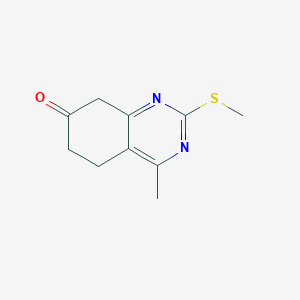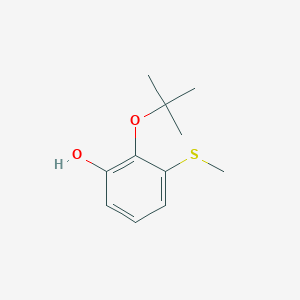
2-(Tert-butoxy)-3-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-3-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-(methylsulfanyl)benzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol moiety can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-3-(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the tert-butoxy and methylsulfanyl groups can influence the compound’s lipophilicity and reactivity. These interactions can modulate the compound’s biological activity and its ability to interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butoxy)-4-(methylsulfanyl)phenol
- 2-(Tert-butoxy)-3-(ethylsulfanyl)phenol
- 2-(Tert-butoxy)-3-(methylsulfinyl)phenol
Uniqueness
2-(Tert-butoxy)-3-(methylsulfanyl)phenol is unique due to the specific positioning of the tert-butoxy and methylsulfanyl groups on the phenol ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O2S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]-3-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10-8(12)6-5-7-9(10)14-4/h5-7,12H,1-4H3 |
Clave InChI |
NAWOAWMTTCZXJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC=C1SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



